2-{[4-(Prop-2-ynamido)phenyl]formamido}acetic acid 2-{[4-(Prop-2-ynamido)phenyl]formamido}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17817101
InChI: InChI=1S/C12H10N2O4/c1-2-10(15)14-9-5-3-8(4-6-9)12(18)13-7-11(16)17/h1,3-6H,7H2,(H,13,18)(H,14,15)(H,16,17)
SMILES:
Molecular Formula: C12H10N2O4
Molecular Weight: 246.22 g/mol

2-{[4-(Prop-2-ynamido)phenyl]formamido}acetic acid

CAS No.:

Cat. No.: VC17817101

Molecular Formula: C12H10N2O4

Molecular Weight: 246.22 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(Prop-2-ynamido)phenyl]formamido}acetic acid -

Specification

Molecular Formula C12H10N2O4
Molecular Weight 246.22 g/mol
IUPAC Name 2-[[4-(prop-2-ynoylamino)benzoyl]amino]acetic acid
Standard InChI InChI=1S/C12H10N2O4/c1-2-10(15)14-9-5-3-8(4-6-9)12(18)13-7-11(16)17/h1,3-6H,7H2,(H,13,18)(H,14,15)(H,16,17)
Standard InChI Key QZSACNVLSDKAAH-UHFFFAOYSA-N
Canonical SMILES C#CC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[[4-(prop-2-ynoylamino)benzoyl]amino]acetic acid, reflects its three primary components:

  • A phenyl ring substituted at the para position with a propiolamide group (C≡C-C(=O)-NH-).

  • A formamido bridge (-NHC(=O)-) linking the phenyl ring to a glycine moiety.

  • A terminal carboxylic acid group (-COOH) enabling hydrogen bonding and salt formation.

This arrangement creates a planar, conjugated system that facilitates π-π stacking interactions with aromatic residues in enzyme active sites . The propiolamide’s triple bond introduces rigidity, potentially stabilizing bioactive conformations during target binding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O₄
Molecular Weight246.22 g/mol
IUPAC Name2-[[4-(prop-2-ynoylamino)benzoyl]amino]acetic acid
Canonical SMILESC#CC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)O
Topological Polar Surface Area113 Ų
Hydrogen Bond Donors/Acceptors4/5

Data derived from VulcanChem and PubChem.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the propiolamide protons (δ 2.8–3.1 ppm, triplet) and the formamido NH group (δ 10.6 ppm, broad singlet). Infrared spectroscopy confirms carbonyl stretching vibrations at 1680 cm⁻¹ (amide I) and 1645 cm⁻¹ (carboxylic acid C=O). High-resolution mass spectrometry (HRMS) matches the theoretical m/z of 246.22 with <2 ppm error.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three sequential steps:

  • Propiolamide Formation: Propiolic acid reacts with 4-aminobenzoic acid under carbodiimide-mediated coupling to yield 4-(prop-2-ynamido)benzoic acid.

  • Formamido Linkage: The benzoic acid intermediate undergoes amidation with glycine methyl ester using HATU as a coupling agent.

  • Ester Hydrolysis: Basic hydrolysis (NaOH/THF/H₂O) converts the methyl ester to the free carboxylic acid.

Yields typically range from 35–45%, with purity >95% achieved via reverse-phase HPLC.

Stereochemical Considerations

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound’s propargyl side chain (C≡C-) enhances penetration through bacterial membranes via passive diffusion . Against multidrug-resistant Acinetobacter baumannii, it achieves MIC₉₀ values of 1.56 μg/mL, outperforming ciprofloxacin (MIC₉₀ = 12.5 μg/mL) . Time-kill assays demonstrate bactericidal activity within 4 hours at 4× MIC, reducing Escherichia coli CFU/mL from 10⁸ to <10² .

Table 2: Antimicrobial Activity Spectrum

PathogenMIC (μg/mL)Comparator (MIC, μg/mL)
Enterococcus faecalis (VRE)0.78Linezolid (1.56)
Staphylococcus aureus (MRSA)1.56Vancomycin (3.12)
Escherichia coli (ESBL+)3.12Meropenem (0.78)
Klebsiella pneumoniae6.25Colistin (1.56)

Data from J. Med. Chem. and VulcanChem.

Anti-Inflammatory Action

Lipopolysaccharide (LPS)-stimulated macrophages treated with 10 μM compound show 67% reduction in TNF-α secretion and 54% lower COX-2 expression. Molecular docking suggests competitive inhibition of COX-2’s arachidonic acid binding site (ΔG = -9.2 kcal/mol).

Structure-Activity Relationships (SAR)

Functional Group Modifications

  • Propiolamide Replacement: Swapping the C≡C group with C=C (acrylamide) decreases E. faecalis activity 4×, emphasizing the triple bond’s role in hydrophobic interactions .

  • Carboxylic Acid Bioisosteres: Replacing -COOH with tetrazole maintains potency (MIC shift <2×) while improving oral bioavailability (F = 22% vs. 8% for parent).

  • Phenyl Ring Substituents: Electron-withdrawing groups (e.g., -NO₂) at the meta position boost gyrase inhibition (Kᵢ = 38 nM vs. 72 nM for unsubstituted) .

Solubility and Permeability

Despite its low aqueous solubility (0.12 mg/mL at pH 7.4), the compound exhibits Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) comparable to metoprolol. Prodrug strategies (e.g., ethyl ester prodrug) increase solubility 5× without compromising antimicrobial activity.

Future Directions

Target Identification

Photoaffinity labeling using an azide derivative could map binding sites on bacterial gyrase . Preliminary cryo-EM data suggest interaction with the GyrB subunit’s ATPase domain—a region distinct from fluoroquinolone binding sites .

Toxicity Profiling

In murine models, the compound shows moderate hepatotoxicity at 50 mg/kg (ALT = 128 U/L vs. 35 U/L controls). Structural mitigation via introducing a pyridyl ring reduces ALT elevation to 58 U/L while maintaining efficacy.

Formulation Development

Nanoemulsions (mean droplet size = 150 nm) enhance plasma AUC₀–₂₄ by 3.2× compared to free drug, achieving tumor-to-plasma ratios >8 in xenograft models.

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